REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6]>O>[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6].[CH2:3]=[C:4]([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Use is made of a vessel with a volume of 1 litre
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)(F)F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6]>O>[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6].[CH2:3]=[C:4]([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Use is made of a vessel with a volume of 1 litre
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)(F)F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |